molecular formula C23H25N3O3 B2862557 4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide CAS No. 920180-58-1

4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B2862557
CAS No.: 920180-58-1
M. Wt: 391.471
InChI Key: UADPVTCEMRIPIE-UHFFFAOYSA-N
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Description

4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridazinyl Group: The next step involves the introduction of the 6-phenylpyridazin-3-yl group. This can be achieved through a nucleophilic substitution reaction where the benzamide core reacts with a halogenated pyridazine derivative.

    Attachment of the Ethyl Linker: The final step involves the attachment of the ethyl linker. This can be done through an etherification reaction where the intermediate product reacts with an ethylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide would depend on its specific application. In medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-{2-[(6-methylpyridazin-3-yl)oxy]ethyl}benzamide: Similar structure but with a methyl group instead of a phenyl group.

    4-butoxy-N-{2-[(6-chloropyridazin-3-yl)oxy]ethyl}benzamide: Similar structure but with a chlorine atom instead of a phenyl group.

Properties

IUPAC Name

4-butoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-3-16-28-20-11-9-19(10-12-20)23(27)24-15-17-29-22-14-13-21(25-26-22)18-7-5-4-6-8-18/h4-14H,2-3,15-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPVTCEMRIPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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